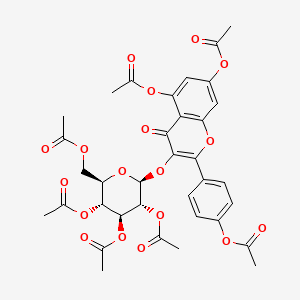

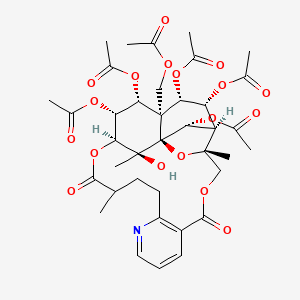

Astragalin Heptaacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Astragalin heptaacetate is a kaempferol O-glucoside that is the hepta acetate ester derivative of astragalin. Isolated from the aerial parts of Delphinium staphisagria, it exhibits trypanocidal activity. It has a role as a metabolite, a trypanocidal drug and a plant metabolite. It is a beta-D-glucoside, an acetate ester, a kaempferol O-glucoside and a monosaccharide derivative. It derives from a kaempferol 3-O-beta-D-glucoside.

Wissenschaftliche Forschungsanwendungen

Sedative and Hypnotic Effects

A study demonstrated that astragalin, derived from Eucommia ulmoides leaves, exhibited significant sedative and hypnotic effects in mice. These effects included reduced spontaneous activity and increased sleep ratio, suggesting potential for calming and improving central nervous system-associated pathologies (Li et al., 2017).

Insulin Secretion and Glycaemia Regulation

Astragalin has been shown to influence glycaemia and insulin secretion. In studies with Wistar rats and isolated rat pancreatic islets, astragalin significantly decreased glycaemia and increased insulin secretion, indicating its potential as a dietary coadjuvant for glucose homeostasis (Rey et al., 2019).

Anti-Cancer Properties

Research on astragalin heptaacetate (AHA) has revealed its role in inducing cell death in human leukemia cells. This process involves the activation of caspases and the MAPK pathway, highlighting the potential of this compound as an anticancer agent (Burmistrova et al., 2011).

Anti-Inflammatory Effects in Rheumatoid Arthritis

Astragalin has shown significant efficacy in attenuating inflammation in rheumatoid arthritis (RA). It has been found to reduce the severity of arthritis, joint swelling, and bone erosion, along with suppressing the production of pro-inflammatory cytokines (Jia et al., 2019).

Cardioprotective Effects

Studies have indicated the cardioprotective effects of astragalin against myocardial ischemia/reperfusion injury in isolated rat hearts. It improved myocardial function and reduced oxidative stress and inflammation markers, suggesting its potential in cardioprotection (Qu et al., 2015).

Inflammatory Response Modulation

Astragalin has been observed to down-regulate inflammatory responses significantly, particularly in models of lipopolysaccharide-induced endotoxemia and lung injury. It inhibits the production of key inflammatory mediators, demonstrating its anti-inflammatory properties (Soromou et al., 2012).

Procoagulant Activity

Research on astragalin has also delved into its procoagulant effects. It was found to promote the intrinsic and extrinsic coagulation system, enhancing blood clotting processes (Li et al., 2020).

Antioxidant and Anti-Inflammatory in Acute Lung Injury

Astragalin exhibits significant anti-inflammatory and antioxidant effects in acute lung injury models. It activates pathways that reduce oxidative stress and inflammation, indicating its therapeutic potential in such conditions (Zheng et al., 2019).

NF-κB Pathway Inhibition in Colitis

Astragalin inhibits the NF-κB signaling pathway in colonic epithelial cells and attenuates colitis in mice. This suggests its use as a potential therapeutic agent for inflammatory bowel disease (Han et al., 2020).

Neuroprotective Effects in Cerebral Ischemia-Reperfusion Injury

The flavonoid has shown potential in improving cerebral ischemia-reperfusion injury through its anti-inflammatory, antioxidative, and anti-apoptotic actions. This highlights its role in neuroprotection (Chen et al., 2020).

Eigenschaften

Molekularformel |

C35H34O18 |

|---|---|

Molekulargewicht |

742.6 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5,7-diacetyloxy-2-(4-acetyloxyphenyl)-4-oxochromen-3-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C35H34O18/c1-15(36)44-14-27-31(48-19(5)40)33(49-20(6)41)34(50-21(7)42)35(52-27)53-32-29(43)28-25(47-18(4)39)12-24(46-17(3)38)13-26(28)51-30(32)22-8-10-23(11-9-22)45-16(2)37/h8-13,27,31,33-35H,14H2,1-7H3/t27-,31-,33+,34-,35+/m1/s1 |

InChI-Schlüssel |

XNIDEUYQVRRKJJ-FZPNTLRJSA-N |

Isomerische SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyme |

astragalin heptaacetate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252213.png)

![Bicyclo[3.1.1]Heptan-3-One, 2,6,6-Trimethyl-, [1S-(1a,2ss,5a)]-](/img/structure/B1252220.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1252221.png)